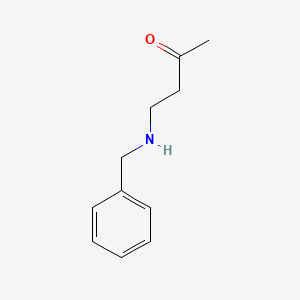

4-(Benzylamino)butan-2-one

Description

Contextual Significance within Aminoketone Chemistry

Aminoketones, particularly β-aminoketones, are a class of organic compounds characterized by a ketone and an amino group separated by a carbon atom. These structures are of paramount importance in organic synthesis, serving as crucial intermediates for the creation of a wide array of more complex molecules, including amino alcohols, peptides, lactams, and various pharmaceutical and natural products. tandfonline.comresearchgate.net The value of β-aminoketones like 4-(Benzylamino)butan-2-one lies in their dual functionality, which allows for diverse chemical transformations.

The presence of both a nucleophilic amino group and an electrophilic keto group within the same molecule provides a rich platform for synthetic modifications. The benzyl (B1604629) group in this compound offers additional dimensions, influencing the compound's reactivity and solubility and providing a site for potential debenzylation reactions to yield primary or secondary amines. researchgate.net This structural combination makes it a valuable precursor in the synthesis of heterocyclic compounds and other biologically relevant scaffolds.

Historical Perspectives on Synthetic Pathways to β-Aminoketones

The primary and most historically significant method for synthesizing β-aminoketones is the Mannich reaction, first discovered in 1912. researchgate.net This reaction is a cornerstone of carbon-carbon bond formation, traditionally involving the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. researchgate.netacs.org In the context of this compound, a classic Mannich-type synthesis would involve a three-component reaction between an enolizable ketone (like acetone), an aldehyde (like formaldehyde), and an amine (benzylamine). chemsrc.com

Over the years, the Mannich reaction has been extensively studied and refined. researchgate.net Historically, the reaction often required harsh conditions and the use of mineral or organic acids as catalysts. tandfonline.com These classical approaches, while foundational, sometimes suffered from drawbacks such as long reaction times and difficulty in product separation. tandfonline.com

Modern advancements have introduced a plethora of new catalytic systems to improve the efficiency and selectivity of β-aminoketone synthesis. These include:

Lewis acid catalysts: Zirconium oxychloride and bismuth triflate have been used to catalyze three-component Mannich reactions, often under solvent-free or aqueous conditions, leading to high yields. organic-chemistry.org

Organocatalysts: Proline and its derivatives, such as pyrrolidine-based organocatalysts, have been developed to achieve enantioselective synthesis of β-aminoketones, a crucial aspect for pharmaceutical applications. ajgreenchem.com

Nanocatalysts: More recently, nanocatalysts like silica-functionalized copper and magnetic iron oxide nanoparticles have been employed to facilitate greener and more efficient reactions with recyclable catalysts. rsc.org

These developments highlight the evolution from classical, often strenuous, reaction conditions to more mild, efficient, and environmentally friendly protocols for accessing β-aminoketones.

Current Research Trajectories and Academic Relevance

This compound continues to be a relevant molecule in academic and industrial research, primarily as a synthetic intermediate. Its utility is demonstrated in various research areas, showcasing its versatility.

One significant application is its use as a precursor for more complex molecular architectures. For instance, it serves as a starting material in the synthesis of substituted N-formamide derivatives, such as N-benzyl-N-(3-oxobutan-2-yl)formamide. scholaris.ca This transformation highlights the reactivity of the secondary amine functionality within the molecule.

Furthermore, derivatives of this compound are instrumental in the synthesis of larger, pharmacologically relevant structures. For example, a related derivative, tert-butyl (2-(benzyl(3-oxobutyl)amino)ethyl)carbamate, is an intermediate in a patented process for preparing Suvorexant, a dual orexin (B13118510) receptor antagonist. google.com This process involves the subsequent transformation of the butanone moiety to form a diazepane ring structure. google.com

The compound and its analogs are also subjects of kinetic studies to better understand the mechanisms of the Mannich reaction. Research investigating the reaction between benzaldehyde (B42025), acetophenone, and aniline (B41778) to form a β-aminoketone has provided insights into the reaction order and the influence of catalysts on the reaction rate. tandfonline.com While not directly involving this compound, these fundamental studies are crucial for optimizing the synthesis of this entire class of compounds.

The physical and chemical properties of this compound and its hydrochloride salt are documented in chemical supplier databases, indicating its availability for research purposes. bldpharm.combldpharm.com Its structural analogs, such as those with different substitution patterns or those where the butanone moiety is modified, are also actively studied for their potential biological activities and as building blocks in asymmetric synthesis.

Table of Physicochemical Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 46231-21-4 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Synonyms | N-Benzyl-4-aminobutan-2-one |

This data is compiled from publicly available chemical information sources. chemsrc.combldpharm.com

Table of Synthetic Precursors

| Precursor 1 | Precursor 2 | Precursor 3 | Product |

| Benzylamine (B48309) | Methyl vinyl ketone | - | This compound |

| Benzylamine | Acetone (B3395972) | Formaldehyde | This compound |

This table illustrates common starting materials for the synthesis of the title compound, based on established synthetic routes like the aza-Michael addition and the Mannich reaction. chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylamino)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-10(13)7-8-12-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAYPVAFQYMYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458283 | |

| Record name | 4-Benzylamino-butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46231-21-4 | |

| Record name | 4-Benzylamino-butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzylamino Butan 2 One

Strategic Approaches to Aminoketone Synthesis

The construction of the β-aminoketone framework can be achieved through several key synthetic strategies. These methods offer different advantages in terms of substrate scope, reaction conditions, and stereoselectivity.

Reductive amination is a versatile method for the synthesis of amines, including β-aminoketones. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 4-(Benzylamino)butan-2-one, this would typically involve the reaction of a dicarbonyl compound or a keto-aldehyde with benzylamine (B48309), followed by selective reduction.

The direct alkylation of amines with alkyl halides can be difficult to control, often leading to multiple alkylations. masterorganicchemistry.com Reductive amination provides a more controlled alternative. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their ability to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com

Recent advancements have focused on the use of more environmentally benign and cost-effective catalysts. For instance, iron-catalyzed reductive amination of ketones and aldehydes using ammonia (B1221849) has been reported, demonstrating a broad substrate scope and good functional group tolerance. sci-hub.sed-nb.info While this specific method focuses on primary amine synthesis, the principles can be adapted for secondary amines like this compound.

A specific example of a related synthesis involves the preparation of tert-butyl (2-(benzyl(3-oxobutyl)amino)ethyl)carbamate, where a reductive amination-like process is a key step. google.com

The aza-Michael addition, which is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming the C-N bond in β-aminoketones. rsc.orgmasterorganicchemistry.comnih.gov In the context of this compound, this would involve the reaction of benzylamine with methyl vinyl ketone.

This reaction can be catalyzed by both acids and bases. nih.gov Lewis acids such as cerium(III) chloride heptahydrate (CeCl3·7H2O) and samarium iodide (SmI2) have been employed to facilitate these reactions. rsc.org Solvent-free conditions using acidic alumina (B75360) as a heterogeneous catalyst have also been developed to promote the selective mono-addition of primary amines to Michael acceptors. nih.gov The Michael addition is a thermodynamically controlled process. organic-chemistry.org

The mechanism involves the nucleophilic attack of the amine on the β-carbon of the unsaturated ketone, leading to the formation of an enolate intermediate, which then protonates to yield the final β-aminoketone. masterorganicchemistry.com

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to complex molecules like β-aminoketones. nih.govacs.orgacs.orgrasayanjournal.co.in The Mannich reaction is a classic example of a three-component reaction that can be used to synthesize β-aminoketones. rsc.orgrasayanjournal.co.in This reaction typically involves an aldehyde, a primary or secondary amine, and a ketone. rsc.org

For the synthesis of this compound, a Mannich-type reaction could be envisioned. Recent developments in this area include the use of various catalysts to improve efficiency and selectivity. For example, silica (B1680970) nanoparticles have been used as a heterogeneous catalyst under microwave irradiation for the one-pot, three-component Mannich reaction of an enolizable carbonyl compound, an amine, and an aldehyde. rasayanjournal.co.in Another approach utilizes an N-heterocyclic carbene (NHC)-catalyzed three-component reaction of N-aminopyridinium salts, alkenes, and aldehydes under photoinduced conditions to produce β-amino ketones. nih.govacs.orgacs.org This method proceeds through a radical relay process. acs.org

Arylboronic acids have also been reported to catalyze the decarboxylative Mannich reaction of β-ketoacids and enamines, providing β-aminoketones in good yields under mild conditions. bohrium.com

Beyond the primary methods, other synthetic strategies have been developed for β-aminoketones. One novel approach involves a copper-catalyzed electrophilic amination of cyclopropanols. nih.govacs.org This method utilizes an "umpolung" strategy, where the typical nucleophilic character of the amine is reversed. The reaction proceeds through a C-C bond cleavage of the cyclopropanol (B106826) and subsequent Csp3-N bond formation. nih.govacs.org This strategy is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govacs.org

Another route involves the reduction of β-enamino ketones. These precursors can be reduced to the corresponding γ-amino alcohols, which are closely related to β-aminoketones. researchgate.net

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of β-aminoketones, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both homogeneous and heterogeneous catalytic systems have been explored.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including high activity and selectivity due to the well-defined nature of the catalytic species. libretexts.org In the synthesis of β-aminoketones, various homogeneous catalysts have been employed.

For instance, copper(I)-based catalysts are used in the electrophilic amination of cyclopropanols, operating through a proposed Cu(I)/Cu(III) catalytic cycle. nih.govacs.org N-heterocyclic carbenes (NHCs) have emerged as powerful organic catalysts for a range of transformations, including the synthesis of β-amino ketones via multi-component reactions. nih.govacs.orgacs.org These reactions often proceed under photoinduced conditions, highlighting the synergy between catalysis and light. nih.govacs.orgacs.org

Lewis acids, such as nickel and zinc triflates, have been shown to be effective homogeneous catalysts for the synthesis of 1,2,4,5-tetrazines from nitriles and hydrazine (B178648), a reaction that shares mechanistic features with some aminoketone syntheses. nih.gov

| Catalytic System | Reaction Type | Precursors | Key Features |

| Copper(I) Salts | Electrophilic Amination | Cyclopropanols, O-benzoyl-N,N-dialkylhydroxylamines | Umpolung strategy, mild conditions, broad functional group tolerance. nih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Multi-Component Reaction | N-aminopyridinium salts, alkenes, aldehydes | Photoinduced, radical relay mechanism. nih.govacs.orgacs.org |

| Arylboronic Acids | Decarboxylative Mannich Reaction | β-ketoacids, enamines | Mild conditions, CO2 as the only byproduct. bohrium.com |

Heterogeneous Catalysis Methodologies

Heterogeneous catalysis offers a robust and industrially scalable method for chemical synthesis, characterized by the use of a catalyst in a different phase from the reactants. For the synthesis of compounds structurally related to this compound, such as other phenylbutanones or benzylamino derivatives, heterogeneous catalysts are frequently employed, primarily in hydrogenation reactions.

Palladium on carbon (Pd/C) stands out as a common and effective heterogeneous catalyst for these transformations. For instance, the synthesis of 4-(3-aminophenyl)butan-2-one (B8761443) is achieved through the hydrogenation of (E)-4-(3-nitrophenyl)but-3-en-2-one using a Pd/C catalyst under hydrogen pressure. Similarly, the selective hydrogenation of α,β-unsaturated ketones, like benzylidene acetone (B3395972), over a Pd/C catalyst yields the corresponding saturated ketone, in this case, 4-phenylbutan-2-one (benzylacetone), which is a direct precursor for the target molecule via reductive amination. researchgate.net

Another relevant example is the synthesis of the corresponding alcohol, (S)-(+)-2-(N-benzylamino)butan-1-ol, via the catalytic hydrogenation of its Schiff base over 10% Pd/C. This process demonstrates high conversion and purity under mild conditions of room temperature and atmospheric pressure. researchgate.net

Beyond noble metal catalysts, solid acid catalysts like acid-activated Montmorillonite clay have been successfully used in Friedel-Crafts alkylation to produce related ketone structures, such as 4-(4-hydroxyphenyl)butan-2-one. google.com These materials are valued for being inexpensive, reusable, and environmentally friendly. google.com

Table 1: Examples of Heterogeneous Catalysis for Related Compounds

| Catalyst | Reactants | Product | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Pd/C | (E)-4-(3-nitrophenyl)but-3-en-2-one, H₂ | 4-(3-aminophenyl)butan-2-one | 40 psi H₂, EtOAc | 94% | - | |

| 10% Pd/C | Benzylidene acetone, H₂ | 4-Phenylbutan-2-one | Ambient temp., pressure | - | 98.5% | researchgate.net |

| 10% Pd/C (Selcat Q) | Schiff base of (S)-2-aminobutan-1-ol and benzaldehyde (B42025) | (S)-(+)-2-(N-benzylamino)butan-1-ol | Room temp., atm. pressure, Toluene (B28343) | 93% | 90% | researchgate.net |

Organocatalytic Applications

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a powerful alternative to metal-based catalysts, particularly for asymmetric synthesis. While specific literature detailing the organocatalytic synthesis of this compound is not widespread, the principles of organocatalysis can be readily applied to its formation.

A primary route would be the asymmetric reductive amination of 4-phenylbutan-2-one (benzylacetone) with benzylamine. This transformation can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids (CPAs), which activate the imine intermediate formed in situ for enantioselective reduction by a hydride source like Hantzsch ester.

Alternatively, an organocatalytic aza-Michael addition of benzylamine to an α,β-unsaturated ketone like methyl vinyl ketone represents another viable pathway. Chiral organocatalysts, including proline and its derivatives or chiral bifunctional thiourea (B124793) catalysts, are known to effectively promote such conjugate additions. jetir.org These catalysts activate the reactants through the formation of enamine or by hydrogen-bonding interactions, facilitating a highly stereocontrolled C-N bond formation. The resulting Michael adduct can then be further processed if necessary. The combination of a quinoline (B57606) organocatalyst with a co-catalyst has been shown to afford enantiomerically enriched piperidines through intramolecular aza-Michael reactions, highlighting the potential of this strategy. mdpi.com

Biocatalytic Strategies

Biocatalysis leverages enzymes for chemical synthesis, providing exceptional selectivity under mild, environmentally benign conditions. For the synthesis of chiral amines and related ketones, transaminases and lipases are particularly prominent.

Lipases: Candida antarctica lipase (B570770) B (CalB) has demonstrated notable catalytic promiscuity, effectively catalyzing aza-Michael additions. mdpi.comnih.gov In studies on the reaction between benzylamine and methyl crotonate, CalB was found to catalyze not only the expected aminolysis but also the aza-Michael addition to form the β-amino ester intermediate. mdpi.com This highlights the potential for using CalB to catalyze the addition of benzylamine to methyl vinyl ketone to produce this compound. The process can be highly chemo- and enantioselective, often influenced by the reaction medium. nih.govdntb.gov.ua

Transaminases (TAs): Asymmetric transamination is a powerful biocatalytic tool for producing chiral amines from prochiral ketones. A biocatalytic transamination process has been disclosed for the synthesis of a structurally related intermediate, 4-[(2-Amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one, demonstrating the industrial relevance of this technology for producing complex butan-2-one derivatives. google.com This strategy would involve the reaction of this compound with an amino donor, catalyzed by a specific transaminase to yield a chiral amine, or conversely, the reaction of a diketone precursor with benzylamine catalyzed by a TA.

Table 2: Biocatalytic Approaches for Related Syntheses

| Enzyme | Reaction Type | Reactants | Key Intermediate/Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CalB) | aza-Michael Addition & Aminolysis | Benzylamine, Methyl Crotonate | (R)-(−)-N-benzyl-3-(benzylamino)butanamide | Enzyme catalyzes both aza-Michael addition and subsequent kinetic resolution. nih.gov | mdpi.comnih.gov |

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and selectivity of the synthesis of this compound are critically dependent on the optimization of reaction parameters.

Solvent Effects and Reaction Media Influence

The choice of solvent is a powerful tool for controlling reaction outcomes. In biocatalytic reactions, "solvent engineering" can direct the chemoselectivity of an enzymatic process. For the CalB-catalyzed reaction of benzylamine and methyl crotonate, the choice of solvent dramatically alters the product distribution. In a non-polar solvent like n-hexane, the reaction favors the formation of the double-addition product, while in a more polar solvent like 2-methyl-2-butanol (B152257) (2M2B), the aminolysis product is favored, and the synthesis of the Michael adduct is unfavorable. mdpi.comnih.gov

In heterogeneous catalytic hydrogenations, the solvent also plays a crucial role. For the hydrogenation of a Schiff base to (S)-(+)-2-(N-benzylamino)butan-1-ol, toluene and tetrahydrofuran (B95107) provided the product with adequate purity (>95%) and high initial reaction rates. researchgate.netresearchgate.net In contrast, using hexane (B92381) led to the product precipitating out of the reaction mixture, which, after separation and redissolving, resulted in an exceptionally pure product (99.5%). researchgate.netresearchgate.net Dichloromethane and ethyl acetate (B1210297) were also effective, though the former has environmental drawbacks. researchgate.net

Table 3: Influence of Solvent on Reaction Outcomes

| Reaction Type | Catalyst | Solvent | Observation | Reference |

|---|---|---|---|---|

| Lipase-catalyzed aza-Michael addition | CalB | n-Hexane | Favors double addition and chemical synthesis pathway. | mdpi.com |

| Lipase-catalyzed aminolysis | CalB | 2-Methyl-2-butanol (2M2B) | Favors aminolysis product; aza-Michael addition is unfavorable. | mdpi.com |

| Catalytic Hydrogenation | 10% Pd/C | Toluene | High reaction rate, product purity >95%. | researchgate.netresearchgate.net |

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters for optimizing reaction kinetics and selectivity. For heterogeneous catalytic reactions, these conditions can vary widely. The hydrogenation of a nitro-group to form an aminophenylbutan-2-one derivative proceeds effectively at 40 psi of hydrogen pressure. Friedel-Crafts alkylations using solid acid catalysts may require significantly higher temperatures (100–150 °C) and pressures (1–15 bar) to achieve good conversion. google.com Conversely, many hydrogenations over Pd/C, such as the reduction of a Schiff base, can be run efficiently under mild conditions, specifically at ambient temperature and atmospheric pressure, which simplifies the experimental setup. researchgate.net For other processes, the temperature can range from as low as -20°C to as high as 150°C, depending on the specific transformation and solvent used. google.com

Reagent Stoichiometry and Purity Considerations

The precise control of reagent stoichiometry is essential for maximizing the yield of the desired product and minimizing the formation of byproducts. In multi-component reactions, the molar ratios of the reactants are carefully adjusted. For example, in some protocols, a slight excess of the amine component (1.2 equivalents) is used to ensure the complete conversion of the limiting reagent. d-nb.info

In catalytic reactions, the catalyst loading is another critical factor. In the hydrogenation of a Schiff base using 10% Pd/C, it was found that a catalyst/substrate ratio of 0.02 was sufficient to achieve complete conversion and high isolated yield (93%). researchgate.net Increasing the catalyst loading did not significantly improve the outcome and could lead to mass transport limitations, where the reaction rate becomes limited by the diffusion of reactants to the catalyst surface rather than the intrinsic catalytic activity. researchgate.net The purity of starting materials is also paramount, as impurities can poison catalysts or lead to unwanted side reactions, ultimately lowering the yield and complicating the purification of the final product.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale necessitates careful consideration of several critical factors to ensure efficiency, safety, and reproducibility. While detailed large-scale production data for this compound is not extensively published, insights can be drawn from related synthetic processes and general principles of chemical engineering. The primary synthetic route at the lab scale often involves the conjugate addition of benzylamine to methyl vinyl ketone.

Key considerations for the scale-up of this synthesis include reaction conditions, solvent selection, temperature control, and purification methods. A patent for a related compound, suvorexant, describes a process where a similar amine is reacted with methyl vinyl ketone in dimethylformamide (DMF). google.com In this instance, the reaction mixture was cooled to 0-5°C before the slow addition of methyl vinyl ketone. google.com This highlights the importance of temperature control on a larger scale to manage the exothermic nature of the Michael addition and prevent side reactions.

Reaction Parameters for Synthesis Involving Michael Addition

| Parameter | Laboratory Scale (mmol) | Preparative Scale (moles) | Considerations for Scale-Up |

|---|---|---|---|

| Reactant Addition | Rapid addition | Slow, controlled addition | To manage heat evolution and maintain optimal reaction temperature. |

| Temperature | Often room temperature or ice bath | Precise temperature control (e.g., 0-5°C) using reactor cooling systems | Crucial for minimizing byproduct formation and ensuring consistent product quality. google.com |

| Solvent Volume | High dilution | Optimized for solubility, reaction rate, and ease of workup | Solvent recovery and recycling become important economic factors. |

| Mixing | Magnetic stirring | Mechanical overhead stirring | To ensure homogeneity in a larger reaction volume. |

Furthermore, the choice of solvent is critical. While DMF is a common solvent for this type of reaction due to its high polarity and boiling point, its removal on a large scale can be challenging and requires high-vacuum distillation. google.com Alternative solvents with lower boiling points might be explored for easier work-up and reduced energy consumption during solvent stripping.

Purification is another significant hurdle in scaling up. Laboratory-scale purifications often rely on column chromatography, which is generally not feasible for large quantities. scholaris.ca For the synthesis of N-benzyl-N-(3-oxobutan-2-yl)formamide, a derivative of this compound, column chromatography was used for purification on a millimolar scale. scholaris.ca For preparative synthesis, alternative purification methods such as crystallization or distillation are preferred. The hydrochloride salt of this compound is commercially available, suggesting that salt formation and subsequent crystallization could be a viable method for purification on a larger scale. sigmaaldrich.comsigmaaldrich.com

Drying of the final product is also a key step that requires different techniques at a larger scale. While small-scale syntheses might use a rotary evaporator followed by high vacuum, industrial processes may employ tray dryers or agitated filter dryers. google.com The drying temperature and pressure must be carefully controlled to prevent product degradation. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Benzylamino Butan 2 One

Reactions Involving the Amine Functional Group

The secondary amine in 4-(benzylamino)butan-2-one is a key site for various chemical modifications, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Alkylation Reactions

The nitrogen atom of the secondary amine in this compound can readily undergo acylation and alkylation reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom, typically by reacting the amine with an acylating agent such as an acyl chloride or anhydride. For instance, the reaction of N-benzyl-N-(3-oxobutan-2-yl)formamide can be synthesized from 3-(benzylamino)butan-2-one. scholaris.ca This process introduces a formyl group onto the nitrogen atom. scholaris.ca

Alkylation: Alkylation involves the introduction of an alkyl group to the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide. The nitrogen acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. Selective N-alkylation of primary amines can be achieved using a competitive deprotonation/protonation strategy with alkyl bromides. rsc.org For example, N-benzylbutan-1-amine can be synthesized through this method. rsc.org Reductive alkylation is another important method, where a carbonyl compound is reacted with an amine in the presence of a reducing agent. For instance, 4-(3,4-methylenedioxyphenyl)-butan-2-one can be reductively alkylated with benzylamine (B48309) to form 1-(3,4-methylenedioxyphenyl)-3-(N-benzylamino)butane. google.com

| Reactant | Reagent | Product | Reaction Type |

| 3-(Benzylamino)butan-2-one | Formic Acid | N-Benzyl-N-(3-oxobutan-2-yl)formamide | Acylation |

| Primary Amine | Alkyl Bromide | N-Alkyl Amine | Alkylation |

| 4-(3,4-Methylenedioxyphenyl)-butan-2-one | Benzylamine, Reducing Agent | 1-(3,4-Methylenedioxyphenyl)-3-(N-benzylamino)butane | Reductive Alkylation |

Condensation Reactions with Carbonyl Compounds

The secondary amine of this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. savemyexams.comlibretexts.org These reactions typically result in the formation of an iminium ion intermediate, which can then undergo further reactions.

A notable example is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com The reaction of benzaldehyde (B42025) and acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) is a classic example of a condensation reaction. iitk.ac.in

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| Aldehyde/Ketone | Aromatic Carbonyl (no α-H) | β-Hydroxy Carbonyl | Claisen-Schmidt Condensation |

| Benzaldehyde | Acetone | 4-Hydroxy-4-phenyl-2-butanone | Aldol (B89426) Condensation |

Cyclization Reactions Leading to Nitrogen Heterocycles

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.commdpi.com These intramolecular reactions involve both the amine and ketone functionalities, leading to the formation of cyclic structures.

For instance, intramolecular cyclization of a molecule containing both an amine and a suitable electrophile can lead to the formation of nitrogen heterocycles. collectionscanada.gc.ca The specific type of heterocycle formed depends on the reaction conditions and the structure of any additional reactants. For example, substituted piperidines can be synthesized through the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex. mdpi.com

Oxidative Transformations of the Secondary Amine

The secondary amine group in this compound can undergo oxidation. google.com The specific products of such a reaction depend on the oxidizing agent used and the reaction conditions. For example, the oxidation of benzylamines can lead to the formation of N-(benzylidene)benzylamines, a type of imine, particularly when catalyzed by certain metal complexes in the presence of molecular oxygen. researchgate.net

Reactions Involving the Ketone Functional Group

The carbonyl group of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophilic attack. savemyexams.commasterorganicchemistry.comncert.nic.in This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the pi bond of the carbonyl group is broken, resulting in a tetrahedral intermediate. ncert.nic.in

A common example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) to form a cyanohydrin. ncert.nic.in The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. savemyexams.com This reaction is often catalyzed by a base. ncert.nic.in

Another important reaction is the addition of ammonia (B1221849) derivatives (H₂N-Z) to the carbonyl group, which is a reversible and acid-catalyzed process. geeksforgeeks.org This initially forms an addition product that can then lose a water molecule to form an imine. geeksforgeeks.org

The reactivity of the carbonyl group can be influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. ncert.nic.in

| Nucleophile | Product Type | Key Features |

| Cyanide ion (CN⁻) | Cyanohydrin | Base-catalyzed, forms a new C-C bond |

| Ammonia derivatives (H₂N-Z) | Imine | Acid-catalyzed, reversible, involves dehydration |

Enolization and Related Transformations

Keto-enol tautomerism is a fundamental process for carbonyl compounds, and in this compound, this equilibrium is influenced by the presence of the benzylamino group. The formation of the enol tautomer is a critical step for reactions occurring at the α-carbon. This process can be catalyzed by both acids and bases. libretexts.org

Under acidic conditions, protonation of the carbonyl oxygen increases the acidity of the α-hydrogens, facilitating their removal to form the enol. Conversely, a base can directly deprotonate the α-carbon to form an enolate, which is the conjugate base of the enol. libretexts.org

A significant feature in β-aminoketones is the potential for intramolecular catalysis. Studies on analogous compounds, such as β-piperidinopropiophenone, have shown that the rate of ionization is significantly enhanced in the protonated form of the aminoketone. This suggests that for this compound, protonation of the benzylamino group would create a cationic species, leading to a substantial rate enhancement for enolization. This effect is attributed to the electrostatic stabilization of the negative charge that develops on the carbonyl oxygen in the transition state. rsc.org Furthermore, the formation of a stable six-membered ring through intramolecular hydrogen bonding between the amine and the enol's hydroxyl group can further stabilize the enol tautomer. masterorganicchemistry.com

The enol or enolate intermediate of this compound is a key nucleophile in reactions such as aldol condensations and alkylations at the α-carbon. The efficiency of these reactions is often dependent on the controlled generation of this reactive intermediate.

Reduction of the Ketone Moiety

The ketone functional group in this compound can be selectively reduced to a secondary alcohol, yielding 4-(benzylamino)butan-2-ol. This transformation is commonly achieved using hydride reducing agents.

Selective reduction of β-aminoketones can be accomplished using sodium borohydride (B1222165) (NaBH₄), often in the presence of a base like potassium carbonate, to yield the corresponding γ-amino alcohols. rsc.orgwindows.netresearchgate.net The reaction of related β-enamino ketones with NaBH₄ in glacial acetic acid has been shown to produce γ-amino alcohols with a notable preference for the syn diastereomer. scielo.br This diastereoselectivity is an important consideration when the α-carbon is also a stereocenter.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this reduction. For instance, the reduction of related tertiary amides to β-amino alcohols has been achieved using LiAlH₄ after an initial oxidation step. nih.gov Catalytic hydrogenation is another viable method. While this technique can reduce the ketone, it may also lead to debenzylation (cleavage of the benzyl (B1604629) group from the nitrogen atom), particularly with catalysts like palladium on carbon (Pd/C). researchgate.net The choice of reducing agent and reaction conditions is therefore crucial for achieving the desired outcome.

| Reducing Agent | Conditions | Product | Diastereoselectivity | Reference |

| Sodium Borohydride (NaBH₄) | with K₂CO₃ | 4-(Benzylamino)butan-2-ol | Not specified | rsc.orgwindows.net |

| Sodium Borohydride (NaBH₄) | in Acetic Acid | 4-(Benzylamino)butan-2-ol | Prefers syn isomer | scielo.br |

| Lithium Aluminum Hydride (LiAlH₄) | THF | 4-(Benzylamino)butan-2-ol | Not specified | nih.gov |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents | 4-(Benzylamino)butan-2-ol | Not specified | researchgate.net |

Reactions with Nitrogen-Containing Nucleophiles

The carbonyl group of this compound is susceptible to nucleophilic attack by nitrogen-containing reagents, such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives. These reactions typically result in the formation of C=N double bonds, yielding imine-type products. rsc.orgorganic-chemistry.org

The reaction with hydroxylamine hydrochloride, often catalyzed by a weak base like pyridine, proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form an oxime. rsc.org Similarly, reaction with hydrazine or substituted hydrazines would lead to the formation of the corresponding hydrazone.

The general mechanism involves the initial formation of a tetrahedral intermediate (a hemiaminal), which then eliminates a molecule of water to form the stable C=N bond. The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic that it fully protonates the nitrogen nucleophile, rendering it non-nucleophilic. organic-chemistry.org

Interplay of Functional Groups and Remote Effects on Reactivity

The chemical behavior of this compound is not merely the sum of its individual functional groups but is profoundly influenced by their interaction. The proximity of the benzylamino group to the ketone moiety gives rise to several important effects.

Intramolecular Hydrogen Bonding: The secondary amine can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction can influence the conformation of the molecule and the reactivity of the ketone by affecting its electrophilicity. This hydrogen bond is particularly significant in the enol tautomer, where it can form a stable six-membered ring, thereby increasing the enol concentration at equilibrium. masterorganicchemistry.comfiveable.me

Intramolecular Catalysis: As discussed in the enolization section, the amino group, particularly in its protonated form, can act as an intramolecular catalyst, accelerating reactions at the carbonyl group or the α-carbon. rsc.org

Electronic Effects: The electron-donating nature of the nitrogen atom can influence the electronic environment of the ketone group. This electronic interplay affects the susceptibility of the carbonyl carbon to nucleophilic attack and the acidity of the α-protons. fiveable.me

Cyclization Reactions: The bifunctional nature of the molecule allows for intramolecular cyclization reactions. For instance, the nucleophilic amino group can attack the carbonyl carbon, potentially leading to the formation of cyclic hemiaminals or, after subsequent reactions, heterocyclic compounds like piperidines or other aza-heterocycles. fiveable.mebohrium.com

Remote Group Participation: The benzyl group on the nitrogen is not just a spectator. It can be cleaved under certain reductive conditions (hydrogenolysis). Its steric bulk can also influence the approach of reagents to the reactive centers of the molecule.

These interactions highlight the integrated nature of the molecule's reactivity, where one functional group can modulate the chemical properties of the other, leading to unique chemical behavior compared to simple monofunctional ketones or amines.

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Transition State Analysis in Catalyzed Reactions

The stereochemical and regiochemical outcomes of catalyzed reactions are determined by the structure and energy of the transition state. For reactions involving β-aminoketones, several transition state models have been proposed to explain observed selectivities.

In catalyzed Mannich-type reactions, which are a common method for synthesizing β-aminoketones, the transition state involves the interaction of the catalyst with the reactants. For example, in a zinc-ProPhenol catalyzed reaction, a proposed transition state involves a dinuclear zinc catalyst that engages the imine intermediate through two-point binding, which accounts for the observed stereochemical outcome. nih.gov

In other catalyzed reactions, such as those using organoantimony(III) halides in water, a six-membered cyclic transition state has been proposed to explain the diastereoselectivity of the Mannich reaction. rsc.org The solvent can also play a critical role by differentially solvating the ground state and the transition state, thereby influencing the reaction rate. tandfonline.com These analyses, although often based on related systems, provide a framework for understanding how catalysts can orchestrate the assembly of molecules with high selectivity in reactions involving this compound.

Elucidation of Reaction Intermediates

The reactions of this compound proceed through various transient species whose identification provides insight into the reaction mechanism.

Iminium Ions: In acid-catalyzed reactions, such as the Mannich reaction or reductive amination, the formation of an iminium ion is a key step. derpharmachemica.comnih.gov This electrophilic intermediate is generated by the condensation of the amine and a carbonyl compound (if formed in a one-pot synthesis) or by protonation of an existing imine. The iminium ion is then attacked by a nucleophile, such as an enol or enolate. rsc.orgwindows.net

Enols and Enolates: As discussed previously, the enol or enolate form of the ketone is a crucial nucleophilic intermediate. It is this species that typically attacks the electrophilic iminium ion in C-C bond-forming reactions. rsc.orgorganic-chemistry.org

Hemiaminals: In the formation of imines and related derivatives, a hemiaminal (or carbinolamine) is the initial adduct formed from the nucleophilic attack of the amine on the carbonyl group. This intermediate is generally unstable and readily eliminates water to form the imine. windows.netnih.gov

Metallo-Enolates/Homoenolates: In metal-catalyzed reactions, organometallic intermediates play a pivotal role. For instance, a copper-catalyzed synthesis of β-aminoketones from cyclopropanols is proposed to involve a Cu(III) homoenolate intermediate, which is formed after the oxidative addition and ring-opening of the cyclopropanol (B106826). nih.gov

The characterization of these intermediates, often through spectroscopic methods or trapping experiments, is fundamental to confirming proposed mechanistic pathways.

Derivatization and Analog Synthesis from 4 Benzylamino Butan 2 One

Design Principles for Structural Modification

The structural modification of 4-(benzylamino)butan-2-one is guided by established principles of medicinal chemistry and analog design. The primary goal is to systematically alter the compound's physicochemical properties—such as lipophilicity, polarity, steric bulk, and hydrogen bonding capacity—to investigate and optimize its interactions with biological targets or its utility as a chemical intermediate.

Key strategic areas for modification include:

The Benzyl (B1604629) Moiety: The aromatic ring is a prime target for introducing substituents to probe electronic and steric effects. Electron-donating or electron-withdrawing groups can modulate the pKa of the secondary amine and influence aromatic interactions (e.g., π-π stacking).

The Amine Nitrogen: The secondary amine is a key site for substitution, allowing for the introduction of various alkyl or acyl groups. This directly impacts the compound's basicity, hydrogen bonding potential, and steric profile around the nitrogen center.

These targeted modifications enable the exploration of structure-activity relationships (SAR) and the fine-tuning of the molecule for specific synthetic or biological purposes.

Synthesis of Substituted this compound Analogs

The benzyl group's aromatic ring can be functionalized through electrophilic aromatic substitution (EAS). hu.edu.jouomustansiriyah.edu.iqmsu.edu The existing benzylaminoalkyl substituent is generally considered an activating group and an ortho, para-director due to the inductive effect of the alkyl chain. hu.edu.jo This allows for the regioselective introduction of various functional groups onto the phenyl ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. msu.eduyoutube.combyjus.com

| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-((4-Nitrobenzyl)amino)butan-2-one and 4-((2-Nitrobenzyl)amino)butan-2-one | uomustansiriyah.edu.iq |

| Bromination | Br₂, FeBr₃ | 4-((4-Bromobenzyl)amino)butan-2-one and 4-((2-Bromobenzyl)amino)butan-2-one | youtube.com |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-((4-Acetylbenzyl)amino)butan-2-one and 4-((2-Acetylbenzyl)amino)butan-2-one | msu.edu |

The butan-2-one backbone of the molecule provides several opportunities for structural diversification. The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 4-(benzylamino)butan-2-ol. This transformation changes the electronic nature and geometry of this portion of the molecule, introducing a new chiral center and hydrogen-bonding capabilities.

Furthermore, the carbon atoms alpha to the carbonyl group (C1 and C3) can potentially undergo enolate-mediated reactions such as alkylation. By treating the compound with a suitable base followed by an alkyl halide, it is possible to introduce alkyl substituents at these positions, thereby extending or branching the carbon skeleton.

The secondary amine is readily derivatized. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents, altering the steric and electronic properties of the nitrogen atom. N-alkylation with alkyl halides (e.g., methyl iodide) or N-acylation with acyl chlorides or anhydrides (e.g., acetyl chloride) proceeds under basic conditions to yield the corresponding tertiary amine or amide, respectively.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine (e.g., 4-(Benzyl(methyl)amino)butan-2-one) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide (e.g., N-Benzyl-N-(3-oxobutyl)acetamide) |

Construction of Complex Molecular Architectures Utilizing this compound as a Synthon

Beyond simple analog synthesis, this compound is a valuable building block, or synthon, for constructing more complex heterocyclic systems. The bifunctional nature of the molecule, containing both an amine nucleophile and a ketone electrophile, makes it an ideal precursor for intramolecular cyclization reactions.

The piperidine ring is a crucial scaffold in pharmaceutical chemistry. nih.gov this compound is a direct precursor for the synthesis of substituted piperidines via intramolecular reductive amination. wikipedia.orgmasterorganicchemistry.com In this one-pot reaction, the molecule undergoes an acid-catalyzed intramolecular cyclization where the amine nitrogen attacks the ketone carbonyl. wikipedia.org This forms a cyclic hemiaminal which then dehydrates to a five- or six-membered cyclic iminium ion intermediate. The subsequent in-situ reduction of this iminium ion with a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the stable piperidine ring. masterorganicchemistry.comcommonorganicchemistry.com This reaction sequence provides a straightforward route to N-benzyl substituted methylpiperidine derivatives, which can be valuable intermediates for further synthetic elaboration.

Formation of Pyrrolidine (B122466) Frameworks

The synthesis of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common and valuable transformation in organic chemistry due to the prevalence of this motif in natural products and pharmaceuticals. researchgate.net The structure of this compound is ideally suited for the formation of a substituted pyrrolidine ring through intramolecular cyclization. nih.gov

The most direct method for converting γ-aminoketones into pyrrolidines is intramolecular reductive amination. organicreactions.org This process involves the initial formation of a cyclic hemiaminal intermediate from the reaction between the secondary amine and the ketone within the same molecule. This intermediate is typically not isolated. Subsequent dehydration leads to the formation of a cyclic iminium ion. The introduction of a reducing agent then converts this iminium ion into the stable, saturated pyrrolidine ring. The product of this specific reaction is N-benzyl-3-methylpyrrolidine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are known for their selectivity in reducing iminium ions over ketones. organicreactions.org Catalytic hydrogenation is another effective method. Research into analogous intramolecular cyclizations, such as the hydrolysis and cyclization of methyl-4-benzylamino-3-methylbutyrate, has shown that the formation of the corresponding 1-benzyl-4-methyl-2-pyrrolidone occurs readily, highlighting the strong thermodynamic driving force for the formation of the five-membered ring. unl.edu

| Reducing Agent | Typical Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH) | Acidic pH (e.g., pH 3-6), Room Temperature | N-benzyl-3-methylpyrrolidine |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) | Acetic Acid (AcOH) catalyst, Room Temperature | N-benzyl-3-methylpyrrolidine |

| Hydrogen (H2) with Catalyst | Ethanol (EtOH) or Ethyl Acetate (B1210297) (EtOAc) | Palladium on Carbon (Pd/C), Pressure (1-5 atm) | N-benzyl-3-methylpyrrolidine |

Incorporation into Fused Heterocyclic Systems

Beyond the synthesis of simple pyrrolidines, this compound and its derivatives are valuable precursors for constructing more complex, fused heterocyclic systems. These are molecular frameworks where the pyrrolidine ring shares one or more bonds with another ring system. Such structures are of significant interest in medicinal chemistry as they form the core of many biologically active alkaloids and synthetic compounds. nih.govorganic-chemistry.orgcore.ac.uk

One powerful strategy for creating fused systems is the Pictet-Spengler reaction. wikipedia.orgjk-sci.com This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgucl.ac.uk A variation of this reaction can be envisioned for derivatives of this compound. For example, if the N-benzyl group is replaced with an N-phenylethyl group, the molecule contains the necessary β-arylethylamine motif. An acid-catalyzed intramolecular reaction between the aromatic ring and the butanone carbonyl group (or an iminium ion derived from it) would lead to the formation of a tetrahydroisoquinoline ring fused to the pyrrolidine, creating a pyrrolo[2,1-a]isoquinoline scaffold. rsc.orgnih.govnih.gov

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to these fused systems. nih.govnih.gov For instance, a tandem reaction could be initiated where an appropriate precursor undergoes an intermolecular reaction followed by an intramolecular cyclization based on the this compound framework. These methods are highly valued for their efficiency in rapidly building molecular complexity from simple starting materials. mdpi.com

| Reaction Type | Key Precursor Moiety | Catalyst/Conditions | Resulting Fused System |

|---|---|---|---|

| Intramolecular Pictet-Spengler | N-(3,4-Dimethoxyphenethyl)aminobutan-2-one | Brønsted or Lewis Acid (e.g., TFA, HCl) | Pyrrolo[2,1-a]isoquinoline |

| Tandem Aza-Michael/Cyclization | This compound derivative + ortho-formyl-phenylboronic acid | Rhodium or Palladium catalyst | Indolo- or Isoquinolino-fused pyrrolidines |

| [3+2] Cycloaddition | Azomethine ylide derived from this compound | Thermal or metal-catalyzed | Poly-substituted pyrrolizidines |

Role as a Precursor to Advanced Intermediates

The utility of this compound extends beyond direct cyclization reactions; it also serves as a valuable precursor for synthesizing more elaborate and functionally diverse chemical intermediates. These advanced intermediates can then be used in subsequent steps to build highly complex target molecules.

A significant application is the synthesis of chiral 1,3-amino alcohols. nih.govresearchgate.net The ketone functionality in this compound can be stereoselectively reduced to a hydroxyl group. This transformation can be achieved using chiral reducing agents or through biocatalysis with engineered enzymes like keto reductases (KREDs). nih.gov The resulting product, 4-(benzylamino)butan-2-ol, is a chiral amino alcohol, a structural motif present in numerous pharmaceuticals and a key synthon for asymmetric synthesis. westlake.edu.cnrsc.org The specific stereoisomer obtained (e.g., (2R, 4S) vs. (2S, 4R)) is controlled by the choice of catalyst or enzyme.

Furthermore, this compound can act as a key component in multicomponent reactions (MCRs). beilstein-journals.orgmdpi.com MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. The amine and ketone groups of this compound can participate in reactions such as the Ugi or Mannich reactions. For example, in a Ugi four-component reaction, an aldehyde, an isocyanide, a carboxylic acid, and the amine from this compound could react to form a complex α-acylamino carboxamide, with the butanone side chain still available for further modification. This approach allows for the rapid generation of diverse and highly functionalized molecules from a single core structure. nih.gov

| Transformation | Reagents/Method | Intermediate Class | Synthetic Utility |

|---|---|---|---|

| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) or Keto Reductase (KRED) enzymes | Chiral 1,3-Amino Alcohols | Building blocks for chiral ligands and pharmaceuticals. |

| Ugi Four-Component Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamides | Rapid generation of complex scaffolds for drug discovery libraries. nih.gov |

| Mannich Reaction | Aldehyde, active methylene (B1212753) compound | β-Aminocarbonyl compounds | Precursors to γ-amino alcohols and other functionalized molecules. |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Benzylamino Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Principles and Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key parameters in structural assignment.

In the ¹H NMR spectrum of 4-(Benzylamino)butan-2-one, distinct signals are expected for the protons of the benzyl (B1604629) group and the butanone chain. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. The benzylic protons (CH₂ adjacent to the nitrogen and the phenyl group) would likely resonate as a singlet around δ 3.7 ppm.

The protons on the butanone moiety would exhibit characteristic shifts and couplings. The methyl protons (H-1) adjacent to the carbonyl group are expected to appear as a singlet around δ 2.1 ppm. The methylene (B1212753) protons adjacent to the carbonyl (H-3) and the methylene protons adjacent to the amino group (H-4) would likely appear as triplets, with their chemical shifts influenced by the neighboring functional groups. Specifically, the H-3 protons might be found around δ 2.7 ppm and the H-4 protons around δ 2.8 ppm, with a typical coupling constant (J) of approximately 6.5 Hz for the triplet splitting. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated, the chemical shift of which can be variable.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~2.1 | Singlet | - |

| H-3 (CH₂) | ~2.7 | Triplet | ~6.5 |

| H-4 (CH₂) | ~2.8 | Triplet | ~6.5 |

| Benzylic CH₂ | ~3.7 | Singlet | - |

| Aromatic CH | ~7.2-7.4 | Multiplet | - |

| NH | Variable | Broad Singlet | - |

¹³C NMR Spectroscopic Principles and Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

For this compound, the carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically in the range of δ 208-210 ppm. researchgate.netnih.gov The methyl carbon (C-1) would appear at a much higher field, around δ 30 ppm. The methylene carbons of the butanone chain (C-3 and C-4) would have distinct chemical shifts due to their proximity to the carbonyl and amino groups, respectively. C-3 is expected around δ 45 ppm and C-4 around δ 48 ppm.

The carbons of the benzyl group will also show characteristic signals. The benzylic carbon (CH₂) is anticipated around δ 54 ppm. The aromatic carbons will appear in the δ 127-139 ppm region, with the ipso-carbon (the carbon attached to the CH₂ group) having a distinct chemical shift from the ortho, meta, and para carbons.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~30 |

| C-2 (C=O) | ~209 |

| C-3 (CH₂) | ~45 |

| C-4 (CH₂) | ~48 |

| Benzylic CH₂ | ~54 |

| Aromatic C (ipso) | ~139 |

| Aromatic C (ortho, meta, para) | ~127-129 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between atoms in a molecule.

A COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak between the signals of the H-3 and H-4 methylene groups would be expected, confirming their adjacent positions in the butanone chain. chemicalbook.com

An HSQC spectrum correlates directly bonded protons and carbons. This technique would allow for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For instance, the proton signal at δ ~2.7 ppm (H-3) would show a correlation to the carbon signal at δ ~45 ppm (C-3), and the proton signal at δ ~2.8 ppm (H-4) would correlate with the carbon signal at δ ~48 ppm (C-4). Similarly, the benzylic protons and their attached carbon, as well as the aromatic protons and their respective carbons, would show clear correlations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₅NO), the calculated exact mass of the protonated molecule [M+H]⁺ is approximately 178.1226 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

In the MS/MS analysis of the [M+H]⁺ ion of this compound (m/z 178.1), several characteristic fragmentation pathways can be predicted. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. researchgate.netdocbrown.info This could lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, a tropylium (B1234903) ion, which is a very common fragment for benzyl-containing compounds. Another likely fragmentation is the loss of the acetyl group (CH₃CO) from the butanone chain, resulting in a fragment ion. The cleavage of the bond between C-2 and C-3 could lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Further fragmentation of the butanone chain and the benzyl group would produce a series of smaller ions that can be used to piece together the molecular structure.

Interactive Data Table: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |

| 178.1 | 91.1 | [C₇H₇]⁺ (Tropylium ion) |

| 178.1 | 106.1 | [C₇H₈N]⁺ (Benzylic amine fragment) |

| 178.1 | 43.0 | [C₂H₃O]⁺ (Acylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, an IR spectrum would be expected to display several characteristic absorption bands corresponding to its structural features.

The most prominent peak would likely be the carbonyl (C=O) stretching vibration from the ketone group, typically appearing as a strong, sharp band in the region of 1705-1725 cm⁻¹. The presence of a secondary amine (N-H) would give rise to a moderate absorption band around 3300-3500 cm⁻¹. The C-N stretching vibration of the benzylamino group would be observed in the 1250-1335 cm⁻¹ range. Furthermore, the benzyl group would produce characteristic peaks corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations at approximately 1450-1600 cm⁻¹. The aliphatic C-H bonds in the butane (B89635) chain would show stretching vibrations in the 2850-2960 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300-3500 | Moderate |

| Aromatic C-H | C-H Stretch | >3000 | Variable |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium to Strong |

| Ketone | C=O Stretch | 1705-1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450-1600 | Variable |

| Amine | C-N Stretch | 1250-1335 | Medium |

This analysis allows for the confirmation of the key functional components of the molecule.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

The parent structure of this compound is achiral and therefore would not exhibit an ECD or VCD spectrum. However, if a chiral center were introduced into the molecule, for instance through substitution on the butanone chain or the benzyl group, these techniques would become critical for assigning its stereochemistry. A VCD spectrum, for example, provides information about the stereochemistry based on vibrational transitions, offering a rich and conformationally sensitive fingerprint. appchemical.com If a chiral derivative of this compound were synthesized as a racemic mixture and then separated, ECD or VCD could be used to confirm the absolute configuration of each enantiomer by comparing the experimental spectra with quantum chemical predictions.

X-Ray Crystallography for Solid-State Structure Determination

No crystal structure for this compound has been deposited in public crystallographic databases. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal its precise solid-state structure. This would confirm the connectivity of the atoms and provide detailed insights into intermolecular interactions, such as hydrogen bonding involving the secondary amine and the carbonyl oxygen, which dictate the crystal packing arrangement. Such data is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and purify the components of a mixture. For a compound like this compound, various chromatographic methods would be employed throughout its synthesis and characterization.

Gas chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. Given its molecular weight, this compound is likely sufficiently volatile for GC analysis, possibly after derivatization to increase its thermal stability and improve peak shape.

A typical GC application would involve coupling the chromatograph to a mass spectrometer (GC-MS). This would allow for the separation of the target compound from any impurities or starting materials, with the mass spectrometer providing fragmentation patterns that can confirm the molecular structure and identity of each separated component. GC is a highly sensitive technique for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly well-suited for non-volatile or thermally sensitive compounds.

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed for purity assessment. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be separated from more polar or less polar impurities based on its hydrophobicity. By using a detector such as a UV-Vis spectrophotometer (detecting the absorbance of the benzyl group), the purity of a sample can be accurately quantified. HPLC is also scalable and can be used for the preparative isolation of the compound from a reaction mixture.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a suitable mobile phase.

During the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete. The retention factor (Rf) value of the product spot would provide a preliminary indication of its polarity, aiding in the development of conditions for larger-scale purification via column chromatography. For instance, in a reaction to form this compound, the product would be expected to have a different Rf value than the initial reactants, allowing for clear visual tracking of the reaction's progression. appchemical.com

Computational and Theoretical Investigations of 4 Benzylamino Butan 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the electronic Schrödinger equation to predict various chemical properties, including electron densities, energies, and molecular structures. wikipedia.org

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. fu-berlin.de It is favored for its balance of accuracy and computational efficiency, making it possible to study medium-sized organic molecules. fu-berlin.de A DFT analysis of 4-(Benzylamino)butan-2-one would focus on its ground state properties, providing crucial data on its stability, geometry, and electronic characteristics.

DFT calculations begin with geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, various properties can be determined. For instance, studies on similar ketone-containing molecules, such as 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), have used DFT to calculate thermodynamic properties like the standard molar enthalpy of formation (ΔfH°). ulster.ac.uk Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also a key component. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. ulster.ac.uk A smaller gap generally suggests higher reactivity.

An illustrative DFT analysis for this compound would yield data similar to that shown in the hypothetical table below, which is based on findings for related compounds. ulster.ac.uk

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -558.9 | Represents the total electronic energy of the molecule at 0 K. |

| Enthalpy of Formation (kJ·mol⁻¹) | -150.5 | Indicates the energy change when the compound is formed from its constituent elements in their standard states. |

| HOMO Energy (eV) | -6.2 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy (eV) | -0.8 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | 5.4 | Indicator of chemical reactivity and electronic stability. |

Ab Initio Methods for Electronic Configuration and Energy Minima

Ab initio—Latin for "from the beginning"—methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), offer higher levels of theory and can provide very accurate results, though often at a greater computational cost than DFT. wikipedia.org

For this compound, ab initio calculations would be employed to precisely determine its electronic configuration and locate energy minima on the potential energy surface. Methods like the Complete Active Space Self-Consistent Field (CASSCF) are particularly useful for describing the electronic structure of molecules where electron correlation effects are significant. researchgate.net Such calculations can refine the optimized geometry and provide a more accurate total energy value. For related compounds like 2-butanone (B6335102), ab initio methods (specifically MP2) have been used alongside DFT to explore the potential energy surface and identify stable conformers. researchgate.net

A comparative table illustrating the kind of results one might expect from different levels of theory is presented below.

| Method | Basis Set | Calculated Ground State Energy (Hartree) |

|---|---|---|

| Hartree-Fock (HF) | 6-31G(d) | -556.7 |

| DFT (B3LYP) | 6-311++G(d,p) | -558.9 |

| MP2 | 6-311G** | -557.5 |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. lumenlearning.com This analysis is critical for understanding a molecule's physical properties and biological activity.

Potential Energy Surface Exploration

The potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. umn.edu Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. umn.edu

For this compound, the key flexible bonds would be the C-C and C-N bonds in the butan-amino chain. A PES scan involves systematically rotating one or more of these bonds (defined by a dihedral angle) and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. umn.edu This process reveals the energy barriers to rotation and identifies the most stable conformers. For example, a conformational analysis of n-butane shows that the staggered (anti) conformation is an energy minimum, while the eclipsed conformations are energy maxima. libretexts.org A similar analysis on this compound would likely reveal multiple low-energy conformers due to the interactions between the benzyl (B1604629) group, the amino group, and the ketone. A study on raspberry ketone identified three stable conformers by scanning a key dihedral angle. ulster.ac.uk

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time by simulating the motion of its atoms. nih.gov While quantum methods describe the electronic structure at a static point, MD uses classical mechanics (force fields) to model atomic movements, offering insights into the dynamic behavior of the molecule at a given temperature. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces on each atom at very small time steps. This allows the molecule to move, rotate, and change conformation, effectively exploring its energy landscape over time. The resulting trajectory can be analyzed to identify the most frequently visited conformations, the pathways of conformational change, and the flexibility of different parts of the molecule. MD simulations are particularly powerful for studying larger systems and processes that occur over longer timescales than are feasible with quantum methods. scienomics.com

Reaction Pathway Modeling and Transition State Characterization